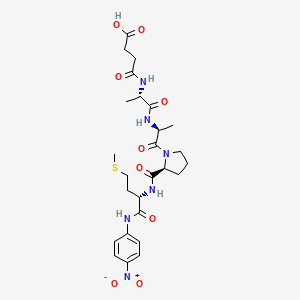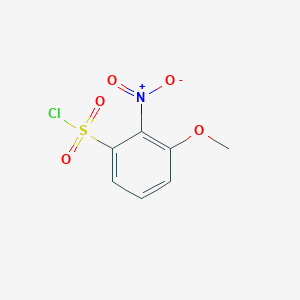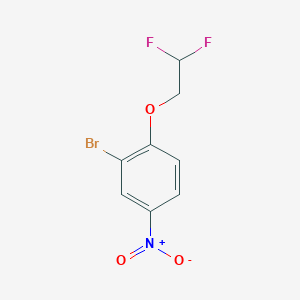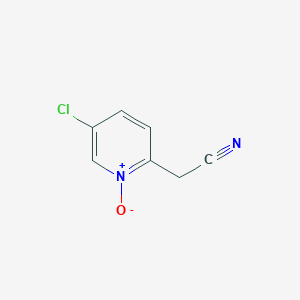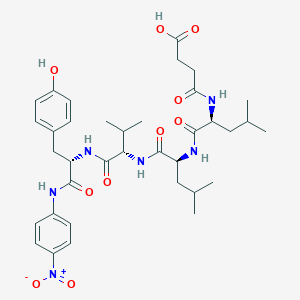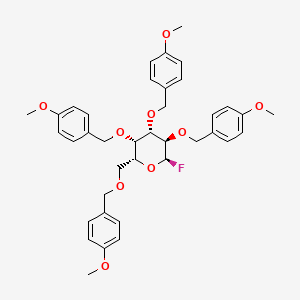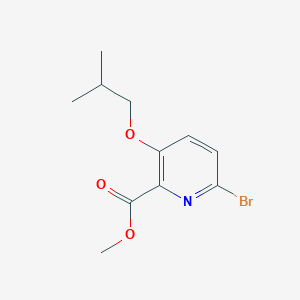
6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Efficient Synthesis Routes
The chemical 6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester and its derivatives have been a focal point in synthetic chemistry due to their potential applications in various fields. Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis process for a structurally similar compound, highlighting the potential for streamlined production and utilization in scientific research Hirokawa, Horikawa, & Kato, 2000. Furthermore, Horikawa, Hirokawa, and Kato (2001) developed a practical preparation method for a key intermediate of this compound, emphasizing the importance of regioselectivity and conversion efficiency Horikawa, Hirokawa, & Kato, 2001.
Building Blocks for Complex Molecules
Charbonnière, Weibel, and Ziessel (2001) explored the synthesis of mono-, bis-, and tris-tridentate ligands based on a related bipyridine carboxylic acid, underlining the compound’s significance as a building block for complex molecules, particularly for lanthanide(III) cations complexation Charbonnière, Weibel, & Ziessel, 2001.
Ligand Design and Synthesis
Similarly, ligands based on 6-bromo-2,2'-bipyridine pendant arms were explored by Charbonnière, Weibel, and Ziessel (2002), demonstrating the compound's versatility in ligand design and synthesis, with potential applications in labeling biological materials Charbonnière, Weibel, & Ziessel, 2002.
Intermediate in Novel Compounds Synthesis
The work by Ohtsuka, Fujimoto, and Ikekawa (1986) on steroidal inhibitors of microbial degradation also highlighted the potential role of similar methyl esters of carboxylic acids as intermediates in the synthesis of novel compounds that can inhibit specific biological processes Ohtsuka, Fujimoto, & Ikekawa, 1986.
Propiedades
IUPAC Name |
methyl 6-bromo-3-(2-methylpropoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)6-16-8-4-5-9(12)13-10(8)11(14)15-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXXBXAILNSZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)
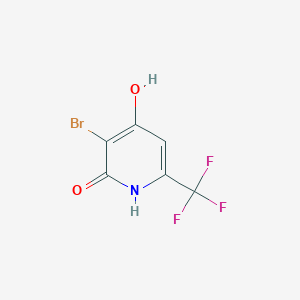
![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)
